molecular formula C7H9N3O2S B2714641 (1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid CAS No. 2411180-58-8

(1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid

Cat. No. B2714641
CAS RN: 2411180-58-8
M. Wt: 199.23
InChI Key: RMTDPQSXHITWQN-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O2S and its molecular weight is 199.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Cyclobutane Derivatives

A significant application of this compound is in the synthesis of novel cyclobutane derivatives, which are of interest due to their potential biological activities. One study highlights the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, demonstrating a method to introduce sulfur-containing substituents into the cyclobutane ring, thereby expanding the chemical diversity of cyclobutane-containing compounds (Clerici, Gelmi, & Pocar, 1999).

Triazole-based Scaffolds for Biologically Active Compounds

Triazole rings, part of the compound's structure, play a crucial role in medicinal chemistry due to their presence in many biologically active molecules. A study elaborates on a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, which are pivotal for creating triazole-based scaffolds. These scaffolds are versatile intermediates for developing peptidomimetics and other biologically active compounds, including those acting as HSP90 inhibitors (Ferrini et al., 2015).

Advanced Organic Synthesis Techniques

The compound's unique structure has encouraged the development of advanced organic synthesis techniques. For instance, studies have explored the use of sulfuric acid derivatives as catalysts for condensation reactions, leading to the synthesis of various pyrazolone derivatives with potential antitumor and antioxidant activities. This approach demonstrates the compound's utility in facilitating the synthesis of complex organic molecules with significant biological relevance (Tayebi et al., 2011).

properties

IUPAC Name

(1R,2S)-2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c11-6(12)4-2-1-3(4)5-8-7(13)10-9-5/h3-4H,1-2H2,(H,11,12)(H2,8,9,10,13)/t3-,4+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDPQSXHITWQN-IUYQGCFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=NC(=S)NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C2=NC(=S)NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.